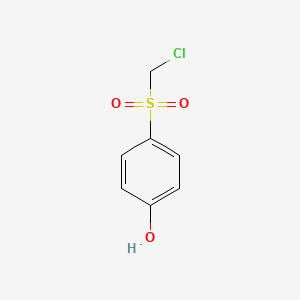
4-((Chloromethyl)sulfonyl)phenol
概要
説明
4-((Chloromethyl)sulfonyl)phenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
The synthesis of 4-((Chloromethyl)sulfonyl)phenol typically involves the chloromethylation of phenol followed by sulfonylation. One common method involves the reaction of phenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(chloromethyl)phenol. This intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group, yielding this compound .
化学反応の分析
4-((Chloromethyl)sulfonyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the potential of 4-((Chloromethyl)sulfonyl)phenol in cancer treatment. The compound exhibits significant anti-proliferative effects against various cancer cell lines, particularly in breast cancer models.
- Mechanism of Action : Research indicates that compounds related to this compound can induce apoptosis in cancer cells. For instance, derivatives of this compound have shown to increase the percentage of annexin V-FITC positive apoptotic cells significantly compared to controls, indicating a strong potential for inducing programmed cell death in malignancies like triple-negative breast cancer .
- Selectivity and Efficacy : In studies evaluating the anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines, certain derivatives displayed selectivity with IC50 values ranging from 1.52 to 6.31 μM. This selectivity is crucial for minimizing side effects associated with conventional chemotherapeutics .
Antimicrobial Properties
The sulfonamide group present in this compound is known for its antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.
- Bacterial Inhibition : In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. Specific derivatives showed inhibition percentages exceeding 80% at concentrations of 50 μg/mL .
- Anti-biofilm Activity : The ability to inhibit biofilm formation is another critical aspect of its antimicrobial potential. Compounds derived from this compound have shown promising results in disrupting biofilm formation, which is a significant factor in chronic infections and antibiotic resistance .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor.
- Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The IC50 values for these inhibitors range from 10.93 to 25.06 nM, demonstrating their potential utility in targeting specific pathways involved in cancer progression .
- Other Enzymatic Targets : Beyond carbonic anhydrases, the compound's structure suggests possible interactions with other enzymes relevant to disease processes, warranting further investigation into its broader enzymatic inhibition capabilities .
Table 1: Summary of Biological Activities
作用機序
The mechanism of action of 4-((Chloromethyl)sulfonyl)phenol involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amino acids in proteins or bases in nucleic acids. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
類似化合物との比較
4-((Chloromethyl)sulfonyl)phenol can be compared with other similar compounds, such as:
4-((Bromomethyl)sulfonyl)phenol: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity due to the presence of bromine.
4-((Methylsulfonyl)phenol: Lacks the chloromethyl group, which affects its reactivity and applications.
4-((Chloromethyl)sulfonyl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical properties and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
特性
分子式 |
C7H7ClO3S |
|---|---|
分子量 |
206.65 g/mol |
IUPAC名 |
4-(chloromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChIキー |
VAWDBQGXASBCNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)S(=O)(=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













